2-Chloro-3-(chloromethyl)-4-fluoropyridine
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Overview
Description
2-Chloro-3-(chloromethyl)-4-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chlorine and fluorine atoms. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)-4-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the chlorination of 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to produce 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then subjected to vapor-phase fluorination to yield 2,3,5-trichloro-4-fluoropyridine . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(chloromethyl)-4-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other strong nucleophiles, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methylthio derivatives of the pyridine ring .
Scientific Research Applications
2-Chloro-3-(chloromethyl)-4-fluoropyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-Chloro-3-(chloromethyl)-4-fluoropyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(chloromethyl)oxirane: This compound shares a similar chloromethyl group but differs in its ring structure and reactivity.
2-Chloro-3-(chloromethyl)thiophene: Another related compound with a thiophene ring, used in similar applications.
Uniqueness
2-Chloro-3-(chloromethyl)-4-fluoropyridine is unique due to the combination of chlorine and fluorine substituents on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H4Cl2FN |
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Molecular Weight |
180.00 g/mol |
IUPAC Name |
2-chloro-3-(chloromethyl)-4-fluoropyridine |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-4-5(9)1-2-10-6(4)8/h1-2H,3H2 |
InChI Key |
LODHQHOZUVYQOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)CCl)Cl |
Origin of Product |
United States |
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